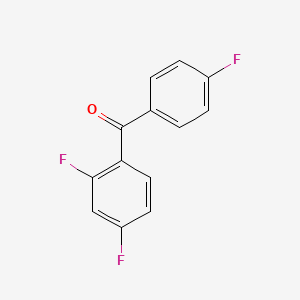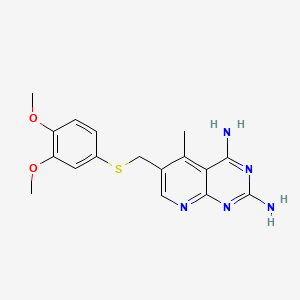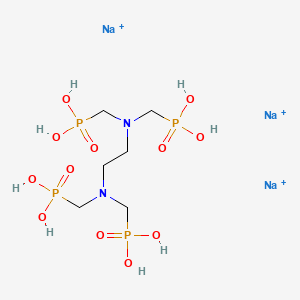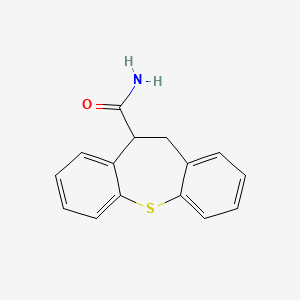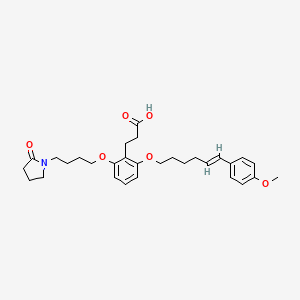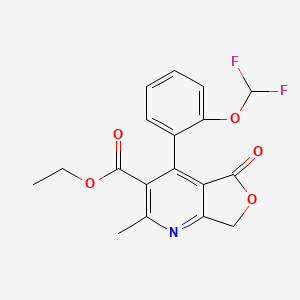
Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of furan, pyridine, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester typically involves multi-step organic reactions. The starting materials often include substituted pyridines and furans, which undergo a series of reactions such as condensation, cyclization, and esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These studies help in understanding biological pathways and developing new therapeutic agents.
Medicine
In medicine, the compound and its derivatives are investigated for their pharmacological properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism by which Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and pyridine derivatives, such as:
Uniqueness
What sets Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester apart is its combination of functional groups and structural elements. This unique combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
CAS No. |
126335-08-8 |
|---|---|
Molecular Formula |
C18H15F2NO5 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H15F2NO5/c1-3-24-16(22)13-9(2)21-11-8-25-17(23)15(11)14(13)10-6-4-5-7-12(10)26-18(19)20/h4-7,18H,3,8H2,1-2H3 |
InChI Key |
DURGIPSJEIRDCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=CC=CC=C3OC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


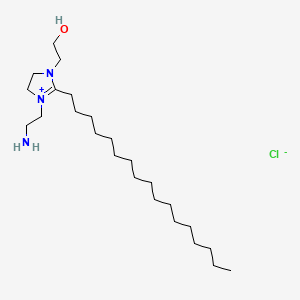
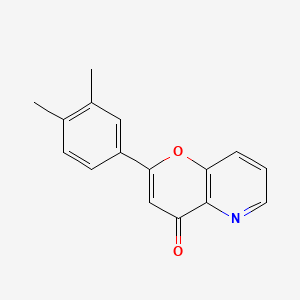
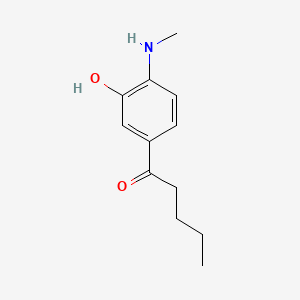
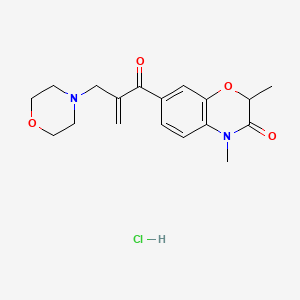


![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
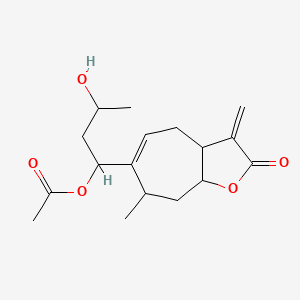
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride](/img/structure/B12699994.png)
